3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a chlorophenyl group, a cyclopropyl-substituted pyrrolidinone, and a methylisoxazole carboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the chlorophenyl group, and the cyclopropyl-substituted pyrrolidinone. Common reagents and conditions might include:
Isoxazole formation: Cyclization reactions involving nitriles and alkynes.
Chlorophenyl introduction: Electrophilic aromatic substitution reactions.
Cyclopropyl-pyrrolidinone synthesis: Cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyrrolidinone moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other isoxazole derivatives or compounds with chlorophenyl and pyrrolidinone groups. The uniqueness of 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide could lie in its specific substitution pattern and the resulting biological activity.
List of Similar Compounds
- 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-isoxazole-4-carboxamide
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-16(17(21-25-10)13-4-2-3-5-14(13)19)18(24)20-11-8-15(23)22(9-11)12-6-7-12/h2-5,11-12H,6-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOQKYOQRQLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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